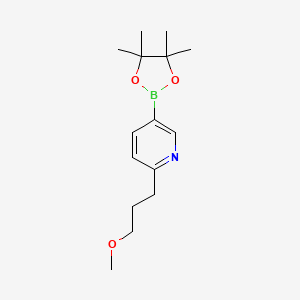
N-(5-Chloropyrimidin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloropyrimidin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyrimidin-2-yl)methanesulfonamide typically involves the reaction of 5-chloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloropyrimidin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives of the compound .
Applications De Recherche Scientifique
N-(5-Chloropyrimidin-2-yl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(5-Chloropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloropyrimidin-5-yl)methanesulfonamide: Another pyrimidine derivative with similar chemical properties and applications.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine: A compound with enhanced antimicrobial activity due to the presence of electron-withdrawing groups.
Uniqueness
N-(5-Chloropyrimidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and biological research make it a valuable compound in scientific studies .
Propriétés
Formule moléculaire |
C5H6ClN3O2S |
|---|---|
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
N-(5-chloropyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6ClN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
Clé InChI |
WGYGSRXGBUJZIT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NC=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


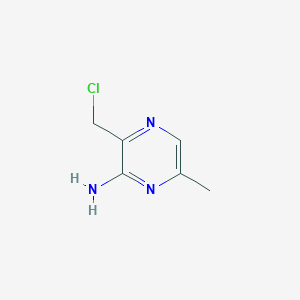

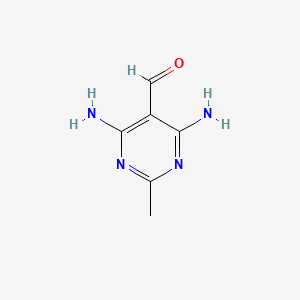
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)

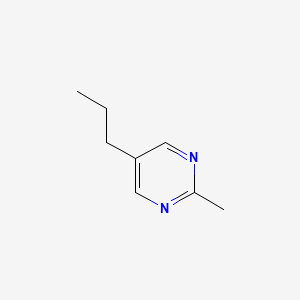

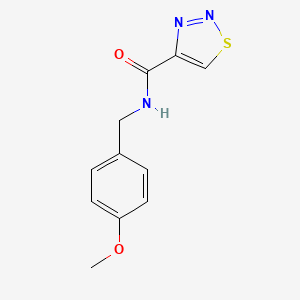
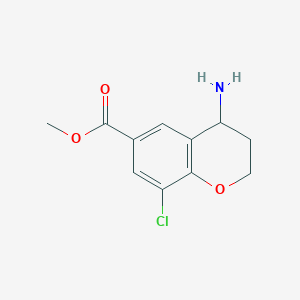
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
